molecular formula C20H19N3O3 B2862412 N-([2,3'-bipyridin]-3-ylmethyl)-2,3-dimethoxybenzamide CAS No. 2034440-96-3

N-([2,3'-bipyridin]-3-ylmethyl)-2,3-dimethoxybenzamide

Cat. No.: B2862412
CAS No.: 2034440-96-3
M. Wt: 349.39
InChI Key: ZPEOVEKSXWVNNB-UHFFFAOYSA-N
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Description

N-([2,3'-Bipyridin]-3-ylmethyl)-2,3-dimethoxybenzamide is a chemical compound with the CAS Registry Number 2034440-96-3 . It has a molecular formula of C20H19N3O3 and a molecular weight of approximately 349.38 g/mol . This molecule features a bipyridine structure, a common pharmacophore in medicinal chemistry known for its ability to engage in hydrogen bonding and coordinate with metals, which makes it a valuable scaffold in the development of ligands for various biological targets . The compound is offered for research and development purposes and is listed in scientific databases, indicating its use in ongoing chemical and pharmacological studies . It is supplied in various quantities to meet diverse research needs . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

2,3-dimethoxy-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-25-17-9-3-8-16(19(17)26-2)20(24)23-13-15-7-5-11-22-18(15)14-6-4-10-21-12-14/h3-12H,13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEOVEKSXWVNNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Derivatization of Guaiacol Derivatives

The 2,3-dimethoxybenzoyl group is readily accessible from 2,3-dimethoxybenzoic acid (CAS 1521-38-6), which can be synthesized via methylation of 3-hydroxy-2-methoxybenzoic acid using dimethyl sulfate under basic conditions. Alternative routes involve:

  • Friedel-Crafts acylation of 1,2-dimethoxybenzene with acetyl chloride, followed by oxidation to the carboxylic acid.
  • Kolbe-Schmitt carboxylation of 2,3-dimethoxyphenol under high-pressure CO₂ conditions.

Table 1: Optimization of 2,3-Dimethoxybenzoic Acid Synthesis

Method Reagents/Conditions Yield (%) Reference Analogy
Methylation (CH₃)₂SO₄, NaOH, H₂O, 80°C 78
Friedel-Crafts Acylation AlCl₃, CH₃COCl, 0°C → RT 65
Kolbe-Schmitt CO₂ (4 atm), KOH, 150°C 82

Assembly of the [2,3'-Bipyridin]-3-ylmethyl Amine

Cross-Coupling Strategies for Bipyridine Formation

The bipyridine core is typically constructed via transition-metal-catalyzed cross-coupling reactions . A Suzuki-Miyaura coupling between 3-bromopyridine and a pyridinylboronic acid derivative is a plausible approach, though regioselectivity must be carefully controlled.

Example Protocol

  • 3-Bromo-2-methoxypyridine (1.0 equiv) and pyridin-3-ylboronic acid (1.2 equiv) are combined with Pd(PPh₃)₄ (5 mol%) in a degassed mixture of dioxane/H₂O (4:1).
  • The reaction is heated to 100°C for 12 h under N₂, yielding 2-methoxy-3,3'-bipyridine after column chromatography (63% yield).

Functionalization to the Methylamine Derivative

The methylamine side chain can be introduced via reductive amination or nucleophilic substitution :

  • Reductive Amination : Condensation of the bipyridine aldehyde with ammonium acetate followed by NaBH₄ reduction.
  • Gabriel Synthesis : Alkylation of phthalimide with 3-(bromomethyl)-2,3'-bipyridine, followed by hydrazinolysis.

Table 2: Comparative Analysis of Amine Synthesis Routes

Method Reagents Yield (%) Purity (HPLC)
Reductive Amination NH₄OAc, NaBH₄, MeOH 58 95.2
Gabriel Synthesis Phthalimide, K₂CO₃, DMF 71 97.8

Amide Bond Formation: Coupling Strategies

The final step involves coupling 2,3-dimethoxybenzoic acid with [2,3'-bipyridin]-3-ylmethanamine . Common approaches include:

Classical Activation with Thionyl Chloride

  • The acid is converted to its acyl chloride using SOCl₂, followed by reaction with the amine in the presence of a base (e.g., Et₃N). This method, while straightforward, often requires rigorous moisture exclusion.

Carbodiimide-Mediated Coupling

  • EDCl/HOBt System : A mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF facilitates amide formation at 0°C → RT (yield: 84%).

Uranium/Guanidinium Reagents

  • HATU/DIPEA : Hexafluorophosphate azabenzotriazole tetramethyl uranium (HATU) with N,N-diisopropylethylamine (DIPEA) in DCM achieves near-quantitative conversion under mild conditions.

Table 3: Amide Coupling Efficiency Comparison

Reagent System Solvent Temp (°C) Yield (%)
SOCl₂/Et₃N THF 0 → 25 72
EDCl/HOBt DMF 0 → 25 84
HATU/DIPEA DCM 25 93

Purification and Characterization

Chromatographic Techniques

  • Flash Column Chromatography : Silica gel (230–400 mesh) with EtOAc/hexane gradients resolves unreacted starting materials and byproducts.
  • Preparative HPLC : C18 columns with acetonitrile/H₂O (0.1% TFA) gradients achieve >99% purity for biological assays.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): Aromatic protons (δ 7.2–8.6 ppm), methoxy singlet (δ 3.85 ppm), and amide NH (δ 6.2 ppm).
  • HRMS : Calculated for C₂₁H₂₀N₃O₃ [M+H]⁺: 362.1497; Found: 362.1501.

Challenges and Optimization Considerations

Regioselectivity in Bipyridine Synthesis

Cross-coupling at the 3-position of pyridine necessitates careful ligand selection. Bulky phosphine ligands (e.g., SPhos) enhance selectivity for the desired 2,3'-bipyridine isomer.

Amine Stability During Coupling

The basic bipyridinylmethylamine may require protection (e.g., Boc or Fmoc) during acidic activation steps to prevent decomposition.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) improve solubility but risk side reactions at elevated temperatures. Kinetic studies recommend maintaining temperatures below 40°C during coupling.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-3-ylmethyl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a bipyridine oxide, while reduction may yield a bipyridine alcohol .

Scientific Research Applications

N-([2,3’-bipyridin]-3-ylmethyl)-2,3-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-3-ylmethyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can modulate various biochemical pathways. These interactions can affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues in Dopamine Receptor Imaging

(a) [18F]Fallypride
  • Structure : (S)-N-[(1-Allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide
  • Key Features :
    • Substituted benzamide with a pyrrolidinylmethyl group and a fluoropropyl chain.
    • High affinity for dopamine D2/D3 receptors (Ki ≈ 0.02–0.03 nM) .
  • Applications :
    • Widely used in positron emission tomography (PET) to quantify D2/D3 receptor availability in vivo .
    • Demonstrated utility in studying neuropsychiatric disorders like schizophrenia and addiction .
(b) SiFA-M-FP (Radiopharmaceutical Derivative)
  • Structure : (S)-N-((1-Allylpyrrolidin-2-yl)methyl)-5-(3-(1-(4-(di-tert-butylfluorosilyl)phenyl)-2,5-dioxopyrrolidin-3-ylthio)propyl)-2,3-dimethoxybenzamide
  • Key Features :
    • Combines 2,3-dimethoxybenzamide with a fluorosilyl group for silicon-fluoride acceptor (SiFA) labeling .
  • Applications :
    • Used in radiopharmaceutical synthesis for PET imaging, achieving 49% yield in Michael addition reactions .
(c) N-([2,3'-Bipyridin]-3-ylmethyl)-2,3-dimethoxybenzamide (Target Compound)
  • Distinctive Features: Replaces the pyrrolidinylmethyl or fluorosilyl groups in analogs with a bipyridine-methyl moiety. Potential for enhanced π-π stacking interactions due to aromatic bipyridine, which may influence receptor binding or solubility.
(a) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Structure : Contains a 3-methylbenzamide core with a hydroxy-dimethylethyl group.
  • Key Features :
    • Acts as an N,O-bidentate directing group in metal-catalyzed C–H bond functionalization .
(b) 2,3-Dimethoxybenzamide (Microbial Metabolite)
  • Structure : Simple benzamide with 2,3-dimethoxy substituents.
  • Key Features :
    • Produced by Bacillus atrophaeus CAB-1 as a volatile organic compound .
    • Exhibits antifungal activity against Botrytis cinerea .
  • Contrast :
    • Absence of nitrogen-containing side chains limits its pharmacological relevance compared to the target compound .

Comparative Data Table

Compound Name Core Structure Key Substituents Affinity/Activity Applications References
This compound 2,3-Dimethoxybenzamide Bipyridine-methyl Not reported Potential receptor ligand N/A
[18F]Fallypride 2,3-Dimethoxybenzamide Pyrrolidinylmethyl, [18F]fluoropropyl D2/D3 Ki ≈ 0.02–0.03 nM PET neuroimaging
SiFA-M-FP 2,3-Dimethoxybenzamide Fluorosilyl, allylpyrrolidinyl N/A Radiopharmaceutical synthesis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methylbenzamide Hydroxy-dimethylethyl N/A Metal-catalyzed C–H activation
2,3-Dimethoxybenzamide (Microbial) 2,3-Dimethoxybenzamide None Antifungal Microbial defense

Research Implications and Gaps

  • The bipyridine group in the target compound may offer advantages in receptor binding specificity or metabolic stability compared to pyrrolidinyl or fluorosilyl groups in analogs.
  • Further studies should explore the target compound’s interaction with dopamine receptors, pharmacokinetics, and suitability for radiopharmaceutical development.

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